Home > Products > Screening Compounds P22199 > 4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)-
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)- - 133764-68-8

4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)-

Catalog Number: EVT-14398748
CAS Number: 133764-68-8
Molecular Formula: C15H9Br2N3O3
Molecular Weight: 439.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Quinazolinone Derivatives in Medicinal Chemistry

Historical Evolution of Quinazolinone Pharmacophores

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with a rich history spanning over 150 years. The first quinazolinone derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 by Griess, marking the inception of this pharmacophore [2] [4]. The term "quinazoline" was formally proposed by Weddige in 1887 to describe the benzo-1,3-diazine structure, distinguishing it from isomeric compounds like cinnoline and quinoxaline [2] [8]. A pivotal milestone occurred in the mid-20th century with the isolation of the quinazolinone alkaloid febrifugine (and its isomer isofebrifugine) from the traditional Chinese herb Dichroa febrifuga, which demonstrated potent antimalarial activity [2] [8]. This discovery catalyzed intense interest in the therapeutic potential of quinazolinones. By the 1950s, the first synthetic quinazolinone-based drug, methaqualone (a sedative-hypnotic), entered the market, followed by over 100 clinically approved drugs incorporating this core [2]. Today, more than 400,000 compounds featuring the quinazolinone substructure are documented, with approximately 40,000 exhibiting confirmed biological activities [2] [5]. The timeline below highlights key developments:

Table 1: Historical Milestones in Quinazolinone Development

YearEvent
1869Griess synthesizes first quinazolinone derivative (2-cyano-3,4-dihydro-4-oxoquinazoline)
1903Reliable synthesis via oxidation of 3,4-dihydroquinazoline established
1951Methaqualone (sedative) becomes first marketed quinazolinone drug
2003–2013FDA approvals of tyrosine kinase inhibitors (gefitinib, erlotinib, lapatinib, vandetanib, afatinib)

Structural Significance of 4(3H)-Quinazolinone Core in Drug Design

The 4(3H)-quinazolinone core (Fig. 1) is a fused bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one ring (molecular formula: C₈H₅N₂O). This architecture provides exceptional versatility for drug design due to three critical features:

  • Tautomerism: The 4-keto/4-hydroxy tautomerism enables dynamic hydrogen bonding with biological targets, enhancing binding affinity [4].
  • Substitution Flexibility: Positions 2, 3, 6, 7, and 8 allow regioselective modifications to fine-tune pharmacological properties [2] [4].
  • Hydrogen Bond Network: The carbonyl (C4=O) and N1/N3 atoms create a hydrogen bond acceptor/donor triad, facilitating interactions with diverse enzyme active sites [3] [8].

These attributes underpin the core’s presence in FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib), which target the epidermal growth factor receptor (EGFR) in non-small cell lung cancer [5]. The planar structure facilitates π-π stacking with nucleotide bases, making derivatives potent DNA-interactive agents [9]. Additionally, synthetic accessibility via routes like the Niementowski reaction (anthranilic acid + formamide) enables rapid library generation [4] [9].

Rationale for Halogenation and Nitrophenyl Substituents in Anticancer Research

Strategic incorporation of halogen atoms (Br, Cl, F) and nitrophenyl groups into the quinazolinone scaffold significantly enhances anticancer potential through distinct mechanisms:

Halogenation (6,8-Dibromo Substitution):

  • Steric and Electronic Effects: Bromine atoms at C6 and C8 increase molecular planarity and lipophilicity, improving membrane permeability. The electron-withdrawing nature reduces electron density in the quinazolinone ring, facilitating intercalation or covalent interactions with DNA [6] [9].
  • DNA Binding and Photoactivation: Bromine promotes DNA groove binding or intercalation. Under UV irradiation (UVB/UVA), brominated quinazolinones undergo homolytic C-Br bond cleavage, generating carbon-centered radicals that induce DNA strand breaks [9].
  • Enhanced Cytotoxicity: 6,8-Dibromo derivatives exhibit amplified activity against drug-resistant cancers by overcoming efflux pump recognition [6] [8].

4-Nitrophenyl at N3:

  • Electron-Withdrawing Potency: The -NO₂ group substantially lowers the LUMO energy, facilitating charge transfer interactions with DNA bases or kinase ATP-binding sites [3] [9].
  • Targeted Kinase Inhibition: Nitrophenyl derivatives demonstrate high affinity for tyrosine kinases (e.g., MET, VEGFR) by forming hydrogen bonds with catalytic residues and hydrophobic contacts in allosteric pockets [7].
  • Photosensitization: Nitro groups enable UVA-mediated DNA photocleavage via reactive oxygen species (ROS) generation or nitro anion radical formation [9].

Table 2: Impact of Substituents on Anticancer Mechanisms

SubstituentBiological MechanismMolecular Targets
6,8-DibromoDNA intercalation/groove binding; UV-induced radical generationDNA duplex; Topoisomerase complexes
2-MethylSteric blocking of metabolic sites; enhanced lipophilicityCYP450 enzymes; Cell membranes
3-(4-Nitrophenyl)Kinase inhibition (ATP-competitive); ROS generation under UVAEGFR, MET, VEGFR; Mitochondrial electron transport

The compound 4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)- (CAS: 133764-68-8; C₁₅H₉Br₂N₃O₃) thus integrates these pharmacophoric elements, positioning it as a multimodal anticancer agent targeting both genomic DNA and tyrosine kinases [3] [9] [10].

Properties

CAS Number

133764-68-8

Product Name

4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)-

IUPAC Name

6,8-dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4-one

Molecular Formula

C15H9Br2N3O3

Molecular Weight

439.06 g/mol

InChI

InChI=1S/C15H9Br2N3O3/c1-8-18-14-12(6-9(16)7-13(14)17)15(21)19(8)10-2-4-11(5-3-10)20(22)23/h2-7H,1H3

InChI Key

DKNUZNIYXGALSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.